molecular formula C9H9F4NO B10909131 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline

Katalognummer: B10909131
Molekulargewicht: 223.17 g/mol
InChI-Schlüssel: NMICREOKDVLOKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline is a fluorinated aromatic amine with the molecular formula C9H10ClF4NO. It is used as a building block in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 3,3,3-trifluoropropanol under specific conditions. The nitro group is reduced to an amine, and the trifluoropropoxy group is introduced via nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions in controlled environments to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and stability, making it a valuable compound in drug design and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-5-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of trifluoropropoxy.

    4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline: Positional isomer with the fluorine atom at a different position.

Uniqueness

5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoropropoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C9H9F4NO

Molekulargewicht

223.17 g/mol

IUPAC-Name

5-fluoro-2-(3,3,3-trifluoropropoxy)aniline

InChI

InChI=1S/C9H9F4NO/c10-6-1-2-8(7(14)5-6)15-4-3-9(11,12)13/h1-2,5H,3-4,14H2

InChI-Schlüssel

NMICREOKDVLOKO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)N)OCCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.